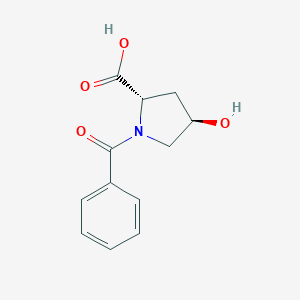

trans-1-Benzoyl-4-hydroxy-L-Proline

Übersicht

Beschreibung

trans-1-Benzoyl-4-hydroxy-L-Proline: is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidine ring. It is used as a chiral building block in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of trans-1-Benzoyl-4-hydroxy-L-Proline typically involves the hydroxylation of L-proline followed by benzoylation. The hydroxylation can be achieved using proline hydroxylase enzymes or chemical oxidants.

Microbial Synthesis: Advances in synthetic biology have enabled the microbial synthesis of trans-4-hydroxy-L-proline, which can then be benzoylated to produce this compound.

Industrial Production Methods:

Enzymatic Hydroxylation: Industrial production often employs enzymatic hydroxylation of L-proline using proline hydroxylase enzymes, followed by chemical benzoylation.

Microbial Fermentation: Large-scale production can also be achieved through microbial fermentation, where engineered strains of bacteria or yeast are used to produce trans-4-hydroxy-L-proline, which is subsequently benzoylated.

Analyse Chemischer Reaktionen

Oxidation

trans-1-Benzoyl-4-hydroxy-L-proline can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to achieve this transformation.

Reduction

Reduction reactions can convert trans-1-benzoyl-4-hydroxy-L-proline into different compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized to yield reduced derivatives.

Esterification

trans-1-Benzoyl-4-hydroxy-L-proline can be esterified, where the carboxylic acid group reacts with an alcohol to form an ester and water. For example, trans-1-benzoyl-4-hydroxy-L-proline can be reacted with methanol to form trans-1-benzoyl-4-hydroxy-L-proline methyl ester .

Tosylation

The hydroxyl group of trans-1-benzoyl-4-hydroxy-L-proline can be tosylated using p-toluenesulfonyl chloride in pyridine, resulting in the formation of N-Cbz-4-tosyl-L-proline benzyl ester .

Reaction with Aromatic Nucleophiles

Proline derivatives can react with aromatic nucleophiles in the presence of a Lewis acid . This reaction can be used to create trans-4-phenyl-L-proline derivatives .

Hydroxylation

Trans-4-hydroxy-L-proline is produced by trans-proline-4-hydroxylase with L-proline through glucose fermentation .

Other reactions

trans-1-benzoyl-4-hydroxy-L-proline can be used in the stereospecific synthesis of 4-fluoroglutamic acid . It can also be used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Trans-1-benzoyl-4-hydroxy-L-proline has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, particularly in modulating amino acid transporters.

Case Study: Inhibition of Amino Acid Transporters

A study identified hydroxy-L-proline derivatives, including this compound, as selective inhibitors of amino acid transporters SLC1A4 and SLC1A5. These transporters are involved in the uptake of neutral amino acids and are implicated in various physiological processes. The synthesized prolinols demonstrated high-affinity binding and could serve as lead compounds for drug development targeting these transporters .

Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of other biologically active molecules. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis.

Application: Chiral Synthesis

The compound has been employed in the stereospecific synthesis of various derivatives, including 4-fluoroglutamic acid and other amino acid analogs. These derivatives have potential applications in medicinal chemistry, particularly in designing drugs with improved efficacy and selectivity .

Collagen Synthesis Stimulation

Hydroxyproline derivatives are known to stimulate collagen synthesis, which is essential for skin health and tissue repair.

Case Study: Cosmetic Applications

Research indicates that this compound can enhance collagen production, making it a candidate for inclusion in cosmetic formulations aimed at improving skin elasticity and hydration. Its application in skincare products highlights its role in promoting skin health .

Material Science

The compound is also being explored for its use in developing biodegradable polymers.

Application: Biodegradable Polymers

this compound can be used as a precursor for synthesizing poly(hydroxyproline) esters, which exhibit biodegradable properties. These materials have potential applications in drug delivery systems and environmentally friendly packaging solutions .

Data Summary

Wirkmechanismus

Mechanism:

- The hydroxyl group at the fourth position of the pyrrolidine ring plays a crucial role in the compound’s reactivity and interactions with biological molecules .

- The benzoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

trans-4-Hydroxy-L-Proline: A closely related compound with similar hydroxylation but without the benzoyl group.

cis-4-Hydroxy-L-Proline: An isomer with different spatial arrangement of the hydroxyl group.

trans-3-Hydroxy-L-Proline: Another isomer with the hydroxyl group at the third position.

Uniqueness:

Biologische Aktivität

Trans-1-Benzoyl-4-hydroxy-L-proline is a derivative of hydroxyproline, an amino acid that plays a critical role in collagen synthesis and stability. This compound has garnered attention for its potential biological activities, including effects on amino acid transporters, modulation of cellular processes, and implications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group at the nitrogen atom and a hydroxyl group at the fourth carbon of the proline ring. This structural modification enhances its interaction with biological targets, particularly amino acid transporters.

1. Inhibition of Amino Acid Transporters

Recent studies have identified this compound as a selective inhibitor of the SLC1A4 and SLC1A5 transporters, which are crucial for the uptake of neutral amino acids. These transporters are involved in various physiological processes, including neurotransmission and nutrient absorption.

- Mechanism : The compound acts by binding to specific sites on these transporters, thereby blocking their function. Electrophysiological assays demonstrated that it could induce significant changes in ion currents associated with amino acid transport, indicating its potential as a pharmacological modulator .

2. Anticancer Activity

This compound has shown promising results in preclinical models for inhibiting cancer cell proliferation.

- Case Study : In vitro studies on human glioma cell lines (U87-MG and U251) reported IC50 values indicating effective cytotoxicity at concentrations as low as 18.6 μM . This suggests that the compound may disrupt critical cellular pathways involved in tumor growth.

| Cell Line | IC50 (μM) |

|---|---|

| U87-MG | 18.6 |

| U251 | 5.8 |

3. Effects on Collagen Synthesis

Given its structural similarity to hydroxyproline, this compound may influence collagen synthesis pathways. Hydroxyproline is essential for stabilizing collagen triple helices, and derivatives like this compound could enhance or inhibit this process depending on concentration and cellular context.

Metabolic Engineering Studies

Research has explored metabolic engineering strategies to enhance the production of hydroxyproline derivatives, including trans-4-hydroxy-L-proline, using engineered strains of Escherichia coli. These studies provide insights into the biosynthetic pathways that might also apply to this compound production .

Pharmacological Screening

A series of hydroxyproline derivatives were synthesized and screened for their ability to modulate amino acid transporter activity. This compound was included in these screenings, highlighting its potential as a lead compound for developing new therapeutic agents targeting amino acid transport mechanisms .

Eigenschaften

IUPAC Name |

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPKSKTKJEACX-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563618 | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31560-19-7, 129512-75-0 | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.